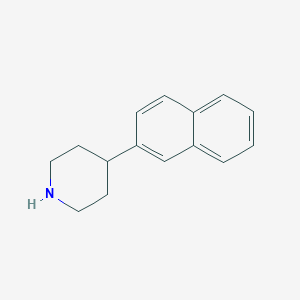

4-(Naphthalen-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-6,11,13,16H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJOHNASMKJWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621774 | |

| Record name | 4-(Naphthalen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-99-0 | |

| Record name | 4-(Naphthalen-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperidine Heterocycle As a Core Pharmacophore in Drug Discovery

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in the development of pharmaceuticals. researchgate.netnih.gov Its prevalence is underscored by the fact that it is the most common heterocycle found in FDA-approved drugs. arizona.eduugent.be This widespread use is attributable to several key features of the piperidine moiety that make it an attractive component for medicinal chemists.

The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The nitrogen atom within the ring can act as a basic center, enabling the formation of salts to improve solubility and bioavailability. Furthermore, the piperidine scaffold can be readily functionalized at various positions, providing a versatile platform for the synthesis of diverse compound libraries. nih.govmdpi.com

The therapeutic applications of piperidine-containing drugs are extensive and varied, encompassing:

Central Nervous System (CNS) Modulators: Due to their ability to cross the blood-brain barrier, many piperidine derivatives are active in the CNS. arizona.eduugent.be

Anticancer Agents: The piperidine nucleus is a key component in several anticancer drugs. researchgate.net

Antiviral, Antimalarial, and Antimicrobial Agents: Piperidine derivatives have shown efficacy against a range of infectious diseases. researchgate.netacs.org

Other Therapeutic Areas: The applications of piperidine-based drugs also extend to cardiovascular diseases, pain management, and inflammatory conditions. researchgate.netarizona.eduugent.be

The continued exploration of piperidine derivatives in drug discovery highlights the enduring importance of this heterocyclic system as a fundamental building block for new therapeutic agents. researchgate.netarizona.eduugent.be

Role of the Naphthalene Moiety in Enhancing Bioactivity and Molecular Recognition

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is another privileged structure in medicinal chemistry, recognized for its ability to impart a range of desirable properties to bioactive molecules. nih.govresearchgate.net Its large, planar, and lipophilic nature allows for significant van der Waals and π-π stacking interactions with biological targets, often leading to enhanced binding affinity.

Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer nih.govresearchgate.net

Antimicrobial nih.govijpsjournal.com

Anti-inflammatory nih.govresearchgate.net

Antiviral nih.govijpsjournal.com

Antihypertensive nih.govijpsjournal.com

Anti-neurodegenerative nih.govresearchgate.net

The incorporation of a naphthalene moiety can also influence a compound's pharmacokinetic profile, potentially improving its metabolic stability and tissue distribution. mdpi.com The cytotoxic properties of naphthalene and its metabolites, such as epoxides and naphthoquinones, are believed to contribute to its therapeutic effects in some cases through covalent interactions with cellular proteins. nih.govijpsjournal.com

The versatility of the naphthalene ring system allows for extensive structural modifications, enabling the fine-tuning of a compound's biological activity and selectivity. researchgate.net This has led to the development of several FDA-approved drugs containing a naphthalene moiety, such as propranolol, naproxen, and terbinafine. nih.gov

Rationale for Investigating 4 Naphthalen 2 Yl Piperidine and Its Analogs in Academic Research

The strategic combination of the piperidine (B6355638) and naphthalene (B1677914) scaffolds in molecules like 4-(Naphthalen-2-yl)piperidine and its analogs is driven by the potential for synergistic or additive effects on biological activity. Researchers are drawn to this hybrid structure for several key reasons:

Exploration of Novel Chemical Space: The fusion of these two important pharmacophores creates novel molecular architectures with the potential to interact with biological targets in unique ways.

Modulation of Physicochemical Properties: The naphthalene group can be used to modulate the lipophilicity and other physicochemical properties of piperidine-containing compounds, which can in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of 4-(Naphthalen-2-yl)piperidine allow for detailed SAR studies. For instance, research has shown that replacing the naphthalene moiety with a benzene (B151609) ring can abolish inhibitory effects on certain transporters, highlighting the critical role of the naphthalene group. westernsydney.edu.aupolyu.edu.hk

Targeting Specific Receptors: Derivatives of 4-(Naphthalen-2-yl)piperidine have been investigated for their potential to interact with a variety of receptors, including acetylcholine (B1216132) receptors and the P2Y14 receptor. evitachem.comresearchgate.net For example, Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid has been identified as a selective antagonist of the P2Y14 receptor.

Current Research Landscape and Future Prospects for Naphthalene Substituted Piperidine Derivatives

Established Synthetic Pathways for the Piperidine Ring System

The construction of the piperidine ring is a well-explored area of organic synthesis. The most common and direct route to 4-(naphthalen-2-yl)piperidine involves the catalytic hydrogenation of 4-(naphthalen-2-yl)pyridine. This transformation is typically achieved using heterogeneous catalysts like platinum oxide (Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). google.comd-nb.info A significant challenge in this approach is preventing the over-reduction of the naphthalene ring system, which can be mitigated by careful selection of catalysts and reaction conditions. d-nb.info For instance, studies have shown that using a standard Pd/C catalyst can achieve high selectivity for the piperidine product while minimizing deep hydrogenation of the aromatic system. d-nb.info

Beyond direct reduction of a pre-functionalized pyridine (B92270), several general strategies exist for constructing the piperidine nucleus, which can then be adapted for the synthesis of 4-arylpiperidines.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful class of reactions for forming the piperidine ring. These methods involve a precursor molecule containing both the nitrogen atom and a reactive moiety that can engage in a ring-closing reaction. nih.gov A common biosynthetic-inspired approach involves the cyclization of a δ-amino pentanal precursor to form a Δ¹-piperideine intermediate, which can be subsequently reduced. rsc.org

Other strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a robust method for piperidine synthesis. researchgate.net

N-Acyliminium Ion Cyclization: The use of N-acyliminium ions, generated under acidic conditions, can initiate an intramolecular cyclization with a tethered nucleophile like an alkene. usm.edu

Hydroamination: Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of specific aminopropyl-vinylarenes can yield 3-arylpiperidines, a related structural class. organic-chemistry.org

Azide-Mediated Cyclization: An efficient one-pot synthesis of 3-azidopiperidines occurs through the intramolecular cyclization of unsaturated amines, which allows for the installation of a versatile azide (B81097) group. acs.org

Metal-Catalyzed Coupling Reactions in Piperidine Synthesis

Transition metal-catalyzed reactions are indispensable tools for constructing the C-C and C-N bonds necessary for the piperidine skeleton. eie.gr While often used for functionalization (see 2.2.1), they can also be employed in ring formation.

Key approaches include:

Heck Reaction: Palladium-catalyzed intramolecular Heck reactions can create the piperidine ring. For example, an enantioselective 6-exo aza-Heck cyclization has been developed. mdpi.com

Negishi Coupling: A direct synthesis of N-Boc-4-arylpiperidines has been achieved via a palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with various aryl halides and triflates. nih.gov This method builds the crucial aryl-piperidine bond directly.

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, and a final reduction step provides access to enantioenriched 3-arylpiperidines. nih.gov

Radical-Mediated Amination and Cyclization Approaches

Radical reactions offer unique pathways for piperidine synthesis, often proceeding under mild conditions. mdpi.com These methods typically involve the generation of a nitrogen- or carbon-centered radical that initiates a cyclization cascade.

Notable examples include:

Hofmann-Löffler-Freytag (HLF) Reaction Variants: Classically, HLF reactions favor the formation of five-membered pyrrolidines. However, modern variants using iodine catalysis under visible light can alter the regioselectivity to favor the 6-membered piperidine ring via a 1,6-hydrogen atom transfer (HAT). acs.org

Copper-Catalyzed C-H Amination: Copper catalysts can initiate the formation of a nitrogen-radical, which then undergoes a 1,6-hydrogen atom transfer and cyclization to yield piperidines. mdpi.com

Asymmetric δ C-H Cyanation: A chiral copper catalyst can intercept an N-centered radical relay to achieve a highly regio- and enantioselective cyanation at the δ-carbon of an acyclic amine. The resulting δ-amino nitriles are valuable precursors that can be cyclized to form chiral piperidines. nih.gov

Electrophilic Cyclization and Aza-Michael Addition Protocols

These methods rely on the nucleophilic character of the nitrogen atom attacking an electrophilic site within the same molecule. nih.govmdpi.comresearchgate.net

Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine onto an electrophile, such as an aldehyde, to form 4-chloropiperidines. usm.eduorganic-chemistry.org

Intramolecular aza-Michael Addition: This is a highly effective strategy for constructing piperidine rings. researchgate.net A de novo synthesis of N-(hetero)aryl piperidines utilizes a diastereoselective reductive amination followed by an aza-Michael reaction sequence. chemrxiv.orgacs.orgthieme-connect.com The presence of water has been shown to enhance the diastereoselectivity of this process. chemrxiv.orgthieme-connect.com

Approaches for Regioselective Functionalization of the Piperidine Nucleus

Once the 4-(naphthalen-2-yl)piperidine core is synthesized, further derivatization is often desired to modulate its properties. The secondary amine of the piperidine ring is the most common site for such functionalization.

N-Substitution Derivatization Techniques

The nitrogen atom of the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, allowing for the introduction of diverse substituents.

Common N-substitution reactions include:

N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated using alkyl halides or arylated using aryl halides. Transition metal catalysis, particularly copper-catalyzed Ullmann coupling and palladium-catalyzed Buchwald-Hartwig reactions, are powerful methods for forming the C-N bond with aryl halides. tandfonline.com

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated or N-benzylated derivatives. This is a widely used method for introducing a variety of substituents. researchgate.netkfupm.edu.sa

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides, respectively.

Mannich Reaction: The Mannich reaction provides a route to introduce aminomethylated substituents. For example, reacting a piperidine with an aldehyde (like formaldehyde) and a compound with an active hydrogen (like an alkyne) can yield complex N-substituted products. fabad.org.tr

Thiosemicarbazone Formation: The synthesis of N-substituted piperidine-based thiosemicarbazones can be achieved by first reacting piperidine with 4-fluorobenzaldehyde (B137897) to produce 4-(piperidin-1-yl)benzaldehyde, which is then condensed with various thiosemicarbazides. nih.gov

The following table summarizes examples of N-substitution derivatization of piperidine analogs, showcasing the variety of reagents and resulting structures.

| Starting Piperidine | Reagent | Product | Reaction Type | Reference |

| Piperidine | Substituted Aryl Halides | N-Arylpiperidine | Ullman/Buchwald-Hartwig Coupling | tandfonline.com |

| Piperidinyl-3,4-dihydroquinazolin-2(1H)-one | Biarylaldehydes | N-Biarylmethylene derivative | Reductive Amination | researchgate.net |

| 4-Phenylpiperidine (B165713) | 1-(Prop-2-yn-1-yloxy)naphthalene, Paraform | 1-(4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine | Mannich Reaction | fabad.org.tr |

| Piperidine | 4-Fluorobenzaldehyde, then Thiosemicarbazides | 4-Piperidine-based thiosemicarbazones | N-Arylation then Condensation | nih.gov |

| Organic Acids | N-(4-aminophenyl)piperidine | N-(4-aminophenyl)piperidine-tagged acids | Amide Formation (Derivatization) | nih.gov |

These derivatization techniques are crucial for exploring the structure-activity relationships of piperidine-based compounds in various research contexts.

C-Substitution and Side-Chain Introduction Methods

The functionalization of the piperidine ring at positions other than the nitrogen atom is crucial for modulating the pharmacological properties of 4-(naphthalen-2-yl)piperidine analogs. Various methods have been developed to introduce substituents and side chains at the carbon atoms of the piperidine ring.

One common strategy involves the use of a pre-functionalized piperidine core. For instance, the synthesis of 4-(naphthalen-2-yl)piperidine-4-carboxylic acid derivatives often starts with a piperidine-4-carboxylic acid scaffold. The introduction of the naphthalen-2-yl group is then achieved through methods like Friedel-Crafts alkylation.

Another approach is the modification of an existing 4-arylpiperidine structure. For example, side chains can be introduced via reductive amination. In the synthesis of certain inhibitors, reductive amination of a 4-(methyl(propyl)amino)benzaldehyde with a piperidine derivative was achieved using sodium triacetoxyborohydride (B8407120) to yield the final compound. nih.gov

Furthermore, spirocyclic piperidines can be synthesized and subsequently functionalized. For instance, the reductive ring-opening of a 5-(naphthalen-2-yl)spiro[indole-2,2'-piperidin]-6'-one can yield indoline (B122111) derivatives with 2-[3-(ethoxycarbonyl)propyl]- and 2-(4-aminobutyl)-side chains. lmaleidykla.lt

The introduction of substituents can also be achieved through radical reactions. A route to 3-arylpiperidines has been developed involving a xanthate addition to an N-allylarylsulfonamide, followed by acetylation and treatment with lauroyl peroxide to induce a 1,4-aryl migration. researchgate.net

The following table summarizes various C-substitution and side-chain introduction methods for piperidine analogs:

| Method | Reagents and Conditions | Resulting Moiety | Reference |

| Reductive Amination | Aldehyde, Sodium triacetoxyborohydride, DCM | Substituted benzyl (B1604629) group | nih.gov |

| Reductive Ring-Opening | Not specified | 2-[3-(ethoxycarbonyl)propyl]- and 2-(4-aminobutyl)-side chains | lmaleidykla.lt |

| Radical 1,4-Aryl Migration | Xanthate, N-allylarylsulfonamide, Lauroyl peroxide | 3-Arylpiperidine | researchgate.net |

| Friedel-Crafts Alkylation | Naphthalene, Chloro- or bromo-piperidine precursor | Naphthalen-2-yl group at C-4 |

Synthetic Strategies for Incorporating Naphthalene Moieties

The formation of the bond between the naphthalene and piperidine rings is a key step in the synthesis of 4-(naphthalen-2-yl)piperidine and its analogs. Several synthetic strategies have been effectively employed to achieve this linkage.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely used to connect aryl or heteroaryl groups to the piperidine scaffold. nih.gov

In a general approach, a piperidinyl organometallic species, such as a 4-(N-BOC-piperidyl)zinc iodide, can be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-arylpiperidines. acs.org This Negishi-type coupling is a versatile method for creating the desired linkage. researchgate.net

Microwave-promoted Suzuki-Miyaura coupling has also been shown to be an efficient method. For example, the coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with naphthalen-2-ylboronic acid using a Pd(PPh3)4 catalyst and Cs2CO3 as a base in ethanol (B145695) under microwave irradiation afforded the 5-(naphthalen-2-yl) derivative in good yield. lmaleidykla.lt

The synthesis of a P2Y14R antagonist involved a Suzuki coupling as a key step in a multi-stage synthesis. nih.gov More specifically, the Suzuki-Miyaura coupling of a quinoline (B57606) or naphthalene derivative with a boronic acid using PdCl2(dppf)·CH2Cl2 and potassium carbonate has been employed to create the bi-aryl linkage. nih.gov

The following table provides examples of cross-coupling reactions used to form naphthalene-piperidine linkages:

| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |

| Negishi Coupling | 4-(N-BOC-piperidyl)zinc iodide, Aryl halide/triflate | Cl2Pd(dppf), Copper(I) species | 4-Arylpiperidine | acs.org |

| Suzuki-Miyaura Coupling | 5-Bromo-spiro[indole-piperidine], Naphthalen-2-ylboronic acid | Pd(PPh3)4, Cs2CO3, Ethanol, Microwave | 5-(Naphthalen-2-yl)-spiro[indole-piperidine] | lmaleidykla.lt |

| Suzuki-Miyaura Coupling | Bromo-intermediate, Boronic acid | Not specified | Naphthalene-piperidine analog | nih.gov |

| Suzuki-Miyaura Coupling | Quinoline/Naphthalene derivative, 3-chloro-phenyl-boronic acid | PdCl2(dppf)·CH2Cl2, K2CO3 | Bi-aryl ester derivative | nih.gov |

Nucleophilic substitution reactions provide another direct route to form the naphthalene-piperidine bond. These reactions typically involve the displacement of a leaving group on either the naphthalene or piperidine ring by a nucleophilic partner.

For instance, the reactivity of bromine atoms in nitro-bromonaphthalenes towards piperidine has been studied, demonstrating the feasibility of nucleophilic aromatic substitution. acs.org In the synthesis of 1,4-naphthoquinone (B94277) derivatives, nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with amines, including piperidine, have been reported. researchgate.net

The synthesis of 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives often starts with the pre-formed oxadiazole core, where the piperidine nitrogen can then be functionalized via nucleophilic substitution with various alkyl or benzyl bromides. mdpi.com

Alkynylation reactions offer a pathway to introduce an alkyne functionality, which can serve as a versatile handle for further transformations or as a key structural element. The asymmetric α-alkynylation of piperidine has been achieved in a four-step sequence involving the formation of a chiral N-sulfinylpiperidine, anodic oxidation, alkynylation with a mixed organoaluminum derivative, and deprotection. researchgate.net

The formation of an aryl-alkyl linkage between the naphthalene and piperidine moieties can be achieved through various methods. One such method involves the Michael addition of 4-benzylpiperidine (B145979) to a β-aminoketone precursor, which has been used to synthesize aryl-alkyl(alkenyl)-4-benzylpiperidines. units.it

Green Chemistry Principles in the Synthesis of 4-(Naphthalen-2-yl)piperidine Derivatives

The application of green chemistry principles in the synthesis of pharmaceuticals is of growing importance. In the context of piperidine derivatives, several approaches have been explored to make their synthesis more environmentally friendly.

One notable example is the use of deep eutectic solvents (DES) as reaction media. A glucose-urea DES was found to be an inexpensive and effective medium for the synthesis of piperidin-4-one derivatives, offering a greener alternative to traditional organic solvents. asianpubs.org The use of such solvents can lead to high yields and represents a more sustainable synthetic method. asianpubs.org

The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. For example, a one-pot condensation reaction using malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been used to prepare a substituted pyridine derivative, a strategy that can be adapted for related heterocyclic systems. researchgate.net

Furthermore, the use of microwave-assisted synthesis, as seen in the Suzuki-Miyaura coupling of a bromo-spiropiperidine derivative, significantly shortens reaction times and can lead to improved yields, contributing to a more efficient and greener process. lmaleidykla.lt

Advanced Synthetic Challenges and Innovations in Complex Analog Preparation

The synthesis of complex analogs of 4-(naphthalen-2-yl)piperidine often presents significant challenges, requiring innovative synthetic strategies to control stereochemistry and introduce diverse functionalities.

One area of innovation is the development of stereoselective synthetic routes. For example, a base-mediated 6-endo-trig cyclization of enone-derived α-amino acids has been developed for the direct synthesis of novel 2,6-cis-6-substituted-4-oxo-L-pipecolic acids. core.ac.uk The control of stereochemistry in such cyclizations is crucial for obtaining the desired biologically active isomer.

The synthesis of bridged piperidine analogs also presents a synthetic challenge. The preparation of these sterically constrained molecules often involves multi-step sequences, starting with the preparation of bromo-intermediates, followed by Suzuki coupling and subsequent transformations to build the bridged scaffold. nih.gov

Kinetic resolution of racemic piperidine derivatives is another advanced technique to obtain enantiomerically pure compounds. The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org This method allows for the preparation of highly enantioenriched piperidines with multiple points of substitution. rsc.org

The development of novel catalytic systems is also driving innovation in this field. For instance, a rhodium-catalyzed asymmetric Suzuki-Miyaura type reaction has been developed for the coupling of racemic sp3-hybridized allyl chlorides with heteroaryl boronic acids, enabling the synthesis of products with multiple contiguous stereogenic centers on a large scale. acs.org

Stereoselective Synthesis of Chiral Naphthalene-Piperidine Compounds

The creation of chiral piperidines from simple starting materials remains a key challenge, traditionally requiring multi-step sequences. dicp.ac.cn Modern approaches, however, are increasingly focused on asymmetric catalysis and biocatalysis to achieve high efficiency and stereoselectivity.

A notable advancement is the chemo-enzymatic dearomatization of pyridines to produce stereo-defined piperidines. This strategy has been successfully applied to substrates bearing sterically demanding groups, including the 2-naphthyl substituent. In one such method, a one-pot cascade reaction utilizes an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into chiral piperidines. This chemo-enzymatic approach has demonstrated excellent yields and high stereoselectivity for the synthesis of a 2-naphthyl substituted piperidine, highlighting its utility for producing complex chiral structures. acs.orgnih.gov

The reaction tolerates a variety of N-alkyl substituents, providing access to a range of chiral piperidine products with good to excellent yields and enantiomeric excess (ee). nih.gov For instance, the synthesis of both (R)- and (S)-enantiomers of a 3-(naphthalen-2-yl)piperidine (B13600484) derivative was achieved with high conversion and stereoselectivity. acs.orgnih.gov

Table 1: Chemo-enzymatic Synthesis of a Chiral Naphthyl-Piperidine Compound acs.orgnih.gov

| Substrate | Product Configuration | Yield | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-Alkyl-3-(naphthalen-2-yl)pyridine | (R)-piperidine | 73% | >99% | ≥94% |

| N-Alkyl-3-(naphthalen-2-yl)pyridine | (S)-piperidine | 73% | >99% | ≥94% |

Other strategies for asymmetric synthesis include the catalytic asymmetric [4+2] annulation of imines with allenes, which provides functionalized piperidine derivatives with high stereoselectivity. nih.gov Although not explicitly detailed for the 4-(naphthalen-2-yl) moiety, these methods represent powerful tools for accessing chiral piperidines that could be adapted for this specific target. The existence of specific chiral compounds like (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate further underscores the successful application of asymmetric synthesis in this area. bldpharm.com

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govyoutube.com These reactions are prized for their high atom economy, operational simplicity, and their ability to generate large, structurally diverse libraries of compounds from readily available building blocks. nih.gov The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs (IMCRs) extensively used for this purpose. nih.govrsc.orgmdpi.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. nih.govscispace.com This reaction is exceptionally versatile, and its broad substrate scope enables the synthesis of vast libraries of peptide-like derivatives. scispace.com By strategically choosing the components, a diverse set of analogs of 4-(naphthalen-2-yl)piperidine could be generated. For example, using 2-naphthaldehyde (B31174) as the aldehyde component, along with a piperidine-based amine, various carboxylic acids, and isocyanides, would lead to a library of derivatives with the naphthalene-piperidine core embedded within a peptidomimetic scaffold. The synthesis of the potent opioid carfentanil has been achieved using a Ugi reaction, demonstrating the power of this method to create complex piperidine-based drugs. mdpi.comnih.gov

The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. rsc.orgambeed.com Similar to the Ugi reaction, the modularity of the Passerini reaction allows for the systematic variation of substituents. By employing a naphthalene-containing aldehyde or carboxylic acid, a library of compounds featuring the 4-(naphthalen-2-yl)piperidine motif could be efficiently assembled.

While direct examples of Ugi or Passerini reactions for the synthesis of 4-(naphthalen-2-yl)piperidine derivatives are not extensively documented in the provided results, the principles of MCRs strongly support their applicability. For instance, five-component reactions have been developed for the synthesis of highly functionalized piperidine derivatives, showcasing the potential for even greater complexity. nih.gov These reactions often proceed through a series of cascade events, such as Knoevenagel condensation followed by Michael addition and Mannich-type reactions, to build the piperidine ring with multiple points of diversity. nih.gov

Table 2: Illustrative Components for MCR-based Synthesis of Naphthalene-Piperidine Analogs

| Reaction Type | Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Potential Product Scaffold |

|---|---|---|---|---|---|

| Ugi (4CR) | 2-Naphthaldehyde | Piperidine or derivative | Various R-COOH | Various R-NC | α-(N-piperidyl-N-naphthalenylmethyl)amino amides |

| Passerini (3CR) | 2-Naphthaldehyde | - | Various R-COOH | Various R-NC | α-Acyloxy-N-substituted-(naphthalen-2-yl)acetamides |

The application of these MCR strategies enables the exploration of a vast chemical space around the 4-(naphthalen-2-yl)piperidine core, which is essential for optimizing biological activity and developing new therapeutic agents.

Neuropharmacological Investigations of Derivatives

Derivatives of 4-(naphthalen-2-yl)piperidine have been investigated for a range of effects on the central nervous system, including neuroprotection, antidepressant, and potential antipsychotic activities.

Exploration of Neuroprotective Potential

Research into aryloxyethylamine derivatives has highlighted the neuroprotective capabilities of compounds containing the (naphthalen-2-yl)oxy]ethyl}piperidine structure. nih.gov One such derivative, (4-chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone, demonstrated potent protective effects against glutamate-induced cell death in differentiated rat pheochromocytoma (PC12) cells at concentrations of 0.1, 1.0, and 10 μM. nih.gov

In animal models, certain derivatives have shown promise for treating ischemic stroke. nih.gov Specifically, (4-fluorophenyl){1-[2-(naphthalen-2-yloxy)ethyl]piperidin-4-yl}methanone was found to significantly prolong the survival time and decrease the mortality rate in mice subjected to acute cerebral ischemia induced by bilateral common carotid artery occlusion. nih.gov Further research has pointed to the potential of other derivatives, such as 3,4-Dichlorobenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate, in the development of treatments for neurological disorders due to their neuroprotective effects. smolecule.com Additionally, the compound CN016, a derivative of 3-[3-(4-{[4-Morpholin-4-yl-6-(1-naphthalen-2-ylmethyl-piperi)din-3-yl]amino}phenyl)acryloyl]amino}benzoic acid, has been identified as a potential agent to protect against paclitaxel-induced peripheral neuropathy by suppressing inflammatory responses. researchgate.net

Assessment of Antidepressant Activity and Neurotransmitter Pathway Modulation

The modulation of monoamine neurotransmitter pathways is a key strategy in the development of antidepressants. nih.gov Several 4-(naphthalen-2-yl)piperidine derivatives have been studied for their ability to inhibit the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA).

Quantitative structure-activity relationship (QSAR) studies on a series of phenyl piperidine derivatives identified compounds with significant inhibitory activity against the serotonin transporter (SERT). scispace.comresearchgate.net Among the compounds analyzed were 4-(((3-(naphthalen-2-yl)-5-(trifluoromethyl)benzyl)oxy)methyl)-4-phenylpiperidine and 4-(((3-(naphthalen-1-yl)-5-(trifluoromethyl)benzyl)oxy)methyl)-4-phenylpiperidine, which were evaluated for their potential as antidepressant agents. scispace.comresearchgate.net The models developed in this research aim to provide a blueprint for designing novel phenyl piperidine analogues with potent antidepressant activity. scispace.comresearchgate.net

Other research has focused on triple reuptake inhibitors (TRIs), which target SERT, NET, and DAT simultaneously. nih.gov While not piperidine-based, azetidine (B1206935) derivatives such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine and 3-(naphthalen-2-yl(phenoxy)methyl)azetidine, which feature a naphthyl group, have shown promise as serotonin- and norepinephrine-preferring TRIs. nih.gov Furthermore, series of arylalkanol-piperidine derivatives have been synthesized and evaluated as TRIs, with some compounds showing high potency for all three monoamine transporters and significant antidepressant-like effects in animal models. nih.gov

Evaluation of Antipsychotic Properties

The piperidine scaffold is a core component of several antipsychotic medications. who.intnih.gov For instance, 4-piperidone, a related structure, serves as a key building block for antipsychotics like clocapramine (B1669190) and pimozide. who.int Additionally, synthetic methods for creating substituted piperidines have been optimized for producing second-generation antipsychotics such as Melperone. mdpi.comnih.gov

While the piperidine ring itself is integral to many antipsychotic drugs, specific research evaluating 4-(naphthalen-2-yl)piperidine derivatives for antipsychotic properties is less documented in the available literature. Studies on related structures, such as N-(4-phenyl-1-piperidinylethyl)-phthalmides, have demonstrated psychotropic properties, including the suppression of motor activity in mice without inducing catalepsy, a common side effect of conventional antipsychotics. nih.gov These effects are thought to be mediated through the inhibition of limbic dopamine receptors. nih.gov However, further investigation is required to specifically link the 4-(naphthalen-2-yl)piperidine structure to direct antipsychotic activity.

Local Anesthetic Activity Studies

A significant area of investigation for 4-(naphthalen-2-yl)piperidine derivatives has been their potential as local anesthetics. These compounds are of interest due to their membrane-stabilizing actions, which are mediated by influencing ion channels. researchgate.net

Preclinical Efficacy in Experimental Animal Models

New derivatives of 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine have been synthesized and evaluated for local anesthetic activity in preclinical models. researchgate.netfabad.org.trdergipark.org.tr In a study using the Bulbring & Wajda model of infiltration anesthesia in guinea pigs, the compound LAS-251, a complex of 1-(4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine with β-cyclodextrin, demonstrated significant local anesthetic effects. researchgate.netfabad.org.trdergipark.org.tr

Comparative Analysis with Benchmark Anesthetic Agents

The performance of novel anesthetic candidates is typically benchmarked against established drugs. In comparative analyses, the 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivative LAS-251 was evaluated against procaine (B135), lidocaine, and trimecaine. fabad.org.trmdpi.com

In the primary study on guinea pigs, LAS-251 surpassed these reference drugs in terms of the anesthesia index, the duration of full anesthesia, and the total duration of action. researchgate.netfabad.org.trdergipark.org.tr In a more detailed follow-up study, while LAS-251 had a longer latency period for onset, its local anesthetic effect was more prolonged than that of procaine and only slightly inferior to lidocaine. researchgate.netfabad.org.trdergipark.org.tr Another derivative, LAS-252, also showed a total duration of local anesthetic effect that was longer than procaine. fabad.org.tr These findings highlight the potential of these naphthalenyl-piperidine derivatives to offer advantages, such as extended duration of action, over some currently used local anesthetics. fabad.org.trresearchgate.net

Table 1: Local Anesthetic Activity of LAS-251 vs. Reference Drugs in Rabbits Data represents mean values from experiments on the infiltration anesthesia of the abdominal wall.

| Compound (0.5% aqueous solutions) | Onset of Anesthesia (min) | Duration of Full Anesthesia (min) | Total Duration of Effect (min) |

| LAS-251 | 10.33 ± 0.45 | 45.17 ± 1.32 | 92.50 ± 1.68 |

| Procaine | 8.17 ± 0.32 | 30.67 ± 0.88 | 51.33 ± 1.05 |

| Lidocaine | 6.50 ± 0.36 | 62.33 ± 1.41 | 105.17 ± 1.49 |

| Trimecaine | 7.33 ± 0.44 | 48.17 ± 1.22 | 82.33 ± 1.28 |

| Source: FABAD Journal of Pharmaceutical Sciences fabad.org.tr |

| Compound (0.5% aqueous solutions) | Anesthesia Index (max 36) |

| LAS-251 | 35.50 ± 0.50 |

| LAS-252 | 29.83 ± 0.70 |

| Procaine | 27.67 ± 0.61 |

| Lidocaine | 32.83 ± 0.48 |

| Trimecaine | 30.83 ± 0.48 |

| Source: FABAD Journal of Pharmaceutical Sciences fabad.org.tr |

Anticancer and Antitumor Efficacy

Derivatives of 4-(naphthalen-2-yl)piperidine have emerged as a promising class of compounds in the search for new anticancer therapies. Their efficacy has been demonstrated through various mechanisms, including the modulation of key cancer-related signaling pathways, direct cytotoxic effects on cancer cells, and antitumor activity in animal models.

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. While direct modulation of the Wnt/β-catenin pathway by 4-(naphthalen-2-yl)piperidine derivatives in the context of cancer is an area of ongoing investigation, related structures have shown activity. For instance, piperine, a naturally occurring piperidine derivative, has been shown to suppress the Wnt/β-catenin pathway in colorectal cancer cells. It achieves this by inhibiting the nuclear translocation of β-catenin, a key step in the activation of this pathway. nih.gov Conversely, a derivative, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), has been identified as an agonist of the Wnt/β-catenin pathway, promoting bone formation, which highlights the potential for this scaffold to modulate this pathway in different therapeutic contexts. acs.org

Lactate dehydrogenase A (LDHA) is another important target in cancer therapy. It plays a crucial role in the metabolic shift of cancer cells towards aerobic glycolysis, known as the Warburg effect. Inhibition of LDHA can disrupt cancer cell metabolism and induce apoptosis. nih.gov While direct inhibition of LDHA by 4-(naphthalen-2-yl)piperidine derivatives has not been extensively reported, the broader class of piperidine-containing compounds is being explored for this purpose. nih.govresearchgate.net Further research is needed to specifically elucidate the potential of 4-(naphthalen-2-yl)piperidine derivatives as LDHA inhibitors.

A patent has described (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as inhibitors of the histone demethylase KDM2B for the treatment of cancer, indicating that this structural class can influence epigenetic pathways involved in oncogenesis.

A significant body of research has demonstrated the cytotoxic effects of 4-(naphthalen-2-yl)piperidine derivatives and related compounds across a range of human cancer cell lines. These studies are crucial for identifying promising candidates for further development. For example, a series of nicotinonitrile derivatives incorporating a naphthalene moiety have shown potent antiproliferative activity. acs.org One such derivative, 14a , was particularly effective against several cancer cell lines, with IC50 values in the nanomolar range. acs.org Similarly, other piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell types. researchgate.net

Table 1: In Vitro Cytotoxicity of Naphthalene-Containing Piperidine and Related Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 14a | NCI-H460 (Lung) | 25 ± 2.6 | acs.org |

| RKOP 27 (Colon) | 16 ± 2 | acs.org | |

| HeLa (Cervical) | 127 ± 25 | acs.org | |

| U937 (Leukemia) | 422 ± 26 | acs.org | |

| SKMEL 28 (Melanoma) | 255 ± 2 | acs.org | |

| RC-106 | U87MG (Glioblastoma) | Not specified | frontiersin.org |

| Bisnaphthalimide A6 | MGC-803 (Gastric) | 90 | bohrium.com |

A notable example is the compound (E)-4-benzyl-1-[3-(naphthalen-2-yl)but-2-en-1-yl]piperidine (RC-106) . This derivative has been identified as a potent anticancer agent that functions through the induction of endoplasmic reticulum stress and inhibition of the proteasome complex. frontiersin.org In preclinical studies, RC-106 has demonstrated significant antitumor activity. frontiersin.org

Another related compound, a bisnaphthalimide derivative designated as A6 , has shown potent anticancer efficiency in an MGC-803 xenograft tumor model in mice, with lower toxicity compared to its mono-naphthalimide counterpart. bohrium.com Furthermore, some thiazolylcoumarin analogs containing a piperidine moiety have also been screened for in vivo antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in mice, with one derivative, 5r , showing the highest activity. excli.de

Antimicrobial, Antifungal, and Antiviral Applications

Beyond their anticancer properties, derivatives of 4-(naphthalen-2-yl)piperidine have shown significant promise as agents to combat infectious diseases, including those caused by bacteria, fungi, and viruses.

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. The menaquinone (MK) biosynthetic pathway is essential for the survival of M. tuberculosis, making its enzymes attractive drug targets. nih.gov

A series of piperidine derivatives have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in the MK pathway. nih.gov Structure-activity relationship (SAR) studies have led to the identification of novel inhibitors with potent activity against both the MenA enzyme and the growth of M. tuberculosis. nih.gov

Table 2: Antitubercular Activity of Piperidine Derivatives Targeting MenA

| Compound | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) | Reference |

|---|---|---|---|

| 4-bromophenyl analog 10 | 12 ± 2 | 14 ± 0 | nih.gov |

| 3-Bromo derivative 14 | 12 ± 3 | 14 ± 0 | nih.gov |

| Novel Inhibitor 1 | 13-22 | 8-10 | nih.gov |

| Novel Inhibitor 2 | 13-22 | 8-10 | nih.gov |

In addition to MenA inhibitors, other piperazine derivatives of cinnamamide (B152044) have been synthesized and evaluated for their antitubercular activity, with some compounds showing promising results. nih.gov

The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a validated drug target. frontiersin.org Naphthalene-based compounds have been a key source of inspiration for the development of PLpro inhibitors. nih.gov

The compound GRL-0617 , a naphthalene derivative, was an early inhibitor of SARS-CoV PLpro and has served as a scaffold for the design of more potent inhibitors of SARS-CoV-2 PLpro. mdpi.commdpi.com Derivatives such as rac5c and rac3k have shown the ability to inhibit PLpro in the nanomolar range and reduce viral titers in cellular infection models. frontiersin.org These compounds bind to the active site of PLpro, sterically blocking the access of its natural substrates. mdpi.com

Table 3: Inhibition of SARS-CoV-2 PLpro by Naphthalene-Based Piperidine Derivatives

| Compound | PLpro IC50 (nM) | Antiviral Activity | Reference |

|---|---|---|---|

| rac5c | 600-800 | Decreased viral titers by 2-3 orders of magnitude at 11 µM | frontiersin.org |

| rac3k | 600-800 | Decreased viral titers by 2-3 orders of magnitude at 11 µM | frontiersin.org |

| GRL-0617 | 600 | EC50 of 14.5 µM against SARS-CoV | nih.gov |

In addition to inhibiting viral enzymes, some piperidine derivatives have been shown to block viral entry into host cells. A novel piperidine-based derivative, P114F5 , was identified as a potent inhibitor of the influenza virus, acting at a stage after viral entry into the host cell. nih.gov Another study reported that a 2-aminonaphthalene derivative, 4d , exhibited antiviral activity against multiple influenza A virus subtypes by inhibiting the NP and M proteins of the virus. nih.gov

Identification of Crucial Pharmacophoric Features within the 4-(Naphthalen-2-yl)piperidine Scaffold

The 4-(naphthalen-2-yl)piperidine scaffold possesses distinct pharmacophoric features that are fundamental to its biological activity. The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a primary contributor. Its planar structure facilitates significant π-π stacking interactions with aromatic residues within receptor binding pockets. evitachem.com The specific geometry of the naphthalen-2-yl group is often more favorable for these interactions compared to the naphthalen-1-yl isomer.

The piperidine ring serves as a versatile scaffold, providing a three-dimensional structure that can be extensively modified. Its nitrogen atom can act as a nucleophile or be protonated, allowing for ionic interactions. evitachem.comnih.gov The combination of the hydrophobic naphthalene group and the potentially charged piperidine ring creates a zwitterionic character in some analogues, which is a key consideration in their interaction with biological targets like G protein-coupled receptors (GPCRs). nih.govnih.gov

Pharmacophore models have been developed for derivatives of this scaffold. For instance, a model for P2Y₁₄R antagonists based on a related compound identified key features including positive and negative ionic centers, a hydrophobic feature, and two aromatic ring features defining the naphthalene scaffold. researchgate.net

Systematic Analysis of Substituent Effects on the Naphthalene Moiety and their Impact on Biological Activity

The naphthalene moiety is not merely a passive hydrophobic anchor; it is a critical component where substitutions can fine-tune biological activity. Research has demonstrated that the naphthalene ring is often essential for efficacy. In one study on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), replacing the naphthalene moiety with a smaller benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.org

The electronic properties of substituents on the naphthalene ring play a significant role. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃), can significantly alter the electronic distribution of the aromatic system and influence binding affinity. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the presence of electron-withdrawing groups like -CF₃ increases the sensitivity of the naphthalene system to the effects of other substituents. mdpi.com Conversely, electron-donating groups can also favorably influence activity in certain contexts. mdpi.com

Furthermore, substitutions on the naphthalene ring can enhance hydrophobic interactions with a target receptor. The position of the substituent is also crucial, as interactions can differ greatly depending on whether the substitution is at an α or β position on the ring system. mdpi.com In some cases, the naphthalene moiety has been used as a bioisosteric replacement for a benzene ring to enhance chemical and metabolic stability while preserving pharmacological activity. nih.gov

Elucidation of the Role of Piperidine Ring Substitutions and Conformation in Potency and Selectivity

The piperidine ring is a focal point for structural modification to optimize potency, selectivity, and drug-like properties. Its conformation and substitution pattern are critical determinants of biological activity.

Ring Substitutions and Bioisosteres: Studies have explored replacing the piperidine ring with other cyclic amines to gauge the impact on activity. In one series of anticancer agents based on naphthalene-1,4-dione, a compound with a six-membered piperidine ring was found to be the most potent compared to analogues containing five-membered pyrrolidine (B122466) or seven-membered azepane rings, highlighting the optimal ring size for that specific target. rsc.org In the context of P2Y₁₄ receptor antagonists, the secondary amine of the piperidine ring was identified as a potential liability for achieving ideal drug-like properties, prompting the exploration of piperidine bioisosteres to remove the zwitterionic character. nih.gov

Conformational Constraint: The inherent flexibility of the piperidine ring can be a disadvantage, leading to an entropic penalty upon binding to a receptor. rsc.org To address this, researchers have introduced rigid, bridged piperidine analogues to constrain the conformation. Bridged structures such as nortropane, isoquinuclidine, and 2-azanorbornane have been incorporated into the scaffold. nih.govresearchgate.net These modifications can lock the piperidine ring into a specific conformation (e.g., a boat conformation) and have been shown to preserve or even enhance receptor binding affinity while potentially improving physicochemical properties like lipophilicity. nih.govresearchgate.net For example, an isoquinuclidine derivative maintained high affinity for the P2Y₁₄R. nih.gov

The following table summarizes the effects of various piperidine modifications on the binding affinity of a naphthalene-based P2Y₁₄R antagonist.

| Compound/Modification | Description | Binding Affinity (IC₅₀, nM) | Reference |

| 1 (PPTN) | Parent compound with piperidine ring | 7.96 | nih.gov |

| 5 | Piperidine replaced with quinuclidine | 20.0 | nih.gov |

| 34 | Isoquinuclidine derivative | 15.6 | nih.govresearchgate.net |

| 30 | Isonortropanol derivative | 21.3 | nih.govresearchgate.net |

| 21-24 | Related lactam derivatives | Intermediate Affinity | researchgate.net |

This interactive table is based on data for P2Y₁₄R antagonists, where lower IC₅₀ values indicate higher binding affinity.

Stereochemical Considerations and Enantioselective Effects on Receptor Binding and Efficacy

Stereochemistry is a critical factor in the biological activity of 4-(naphthalen-2-yl)piperidine derivatives, as different stereoisomers can exhibit markedly different affinities and efficacies. The introduction of chiral centers, either on the piperidine ring or on its substituents, necessitates the evaluation of individual enantiomers.

In the development of P2Y₁₄R antagonists, stereochemically unambiguous bridged piperidine analogues were synthesized from enantiomerically pure precursors. nih.govresearchgate.net This allowed for a direct comparison of the activity of different enantiomers. A striking example is seen with the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) derivatives. The pure (S,S,S) enantiomer (15 ) displayed a threefold higher affinity for the human P2Y₁₄R than its corresponding enantiomer (16 ). nih.govresearchgate.net This demonstrates that the receptor's binding pocket has a distinct stereochemical preference.

Similarly, in studies of related scaffolds for SARS-CoV PLpro inhibitors, it was noted that the (R)-enantiomer often showed improved activity compared to the (S)-enantiomer. frontiersin.org The synthesis of specific stereoisomers is often achieved through asymmetric synthesis or the use of chiral starting materials, which is crucial for optimizing interaction with a biological target. researchgate.net

The table below illustrates the enantioselective effects observed in bridged piperidine analogues of a P2Y₁₄R antagonist.

| Compound | Stereochemistry | Binding Affinity (IC₅₀, nM) | Reference |

| 15 (MRS4738) | (1S,2S,4S,5S) | 5.0 | researchgate.net |

| 16 | (1R,2R,4R,5R) | 15.0 | researchgate.net |

| 17 | (1S,2R,4S,5R) | 18.0 | researchgate.net |

| 18 | (1R,2S,4R,5S) | 49.0 | researchgate.net |

This interactive table highlights the significant difference in binding affinity between enantiomers, with lower IC₅₀ values indicating higher affinity.

Rational Design Strategies for Optimizing Drug-like Properties and Target Specificity

Key strategies include:

Bioisosteric Replacement: Parts of the molecule can be replaced with other chemical groups (bioisosteres) that retain the desired biological activity but have improved physicochemical properties. For instance, the naphthalene moiety itself can be considered a bioisostere of other aromatic systems like phenyl-1,2,3-triazole. nih.gov On the other hand, the piperidine ring has been the subject of bioisosteric replacement to eliminate zwitterionic character and improve drug-like qualities. nih.gov

Conformational Restriction: As discussed previously, introducing rigid structures like bridged rings reduces the molecule's flexibility. nih.govresearchgate.net This can increase binding affinity by lowering the entropic cost of binding and can enhance selectivity if the constrained conformation is specific to the target receptor. rsc.org This approach also increases the sp³ character of the molecule, which can improve drug-like properties. nih.gov

Prodrugs: To overcome issues like high lipophilicity or poor bioavailability, prodrug strategies have been employed. By masking charged groups like carboxylates with esters, a molecule can be rendered temporarily uncharged to facilitate passage across biological membranes. nih.gov One study reported a double prodrug of a potent antagonist that dramatically reduced lung inflammation in a mouse model, demonstrating the in vivo efficacy of this approach. researchgate.net

Modulation of Physicochemical Properties: Substitutions on both the naphthalene and piperidine rings are systematically varied to balance potency with properties like solubility and lipophilicity. For example, replacing a morpholine (B109124) ring with a piperidine ring was found to increase anticancer potency, suggesting that hydrophobic terminal groups were beneficial in that position. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov For scaffolds like 4-(naphthalen-2-yl)piperidine, QSAR provides a rational framework for designing new analogues with enhanced potency. scispace.com

The QSAR process typically involves several steps:

Data Set Assembly: A series of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. scispace.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its topological, electronic, and geometric properties.

Model Generation: The data set is often divided into a training set, used to build the model, and a test set, used to validate it. scispace.com Statistical methods are employed to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power is assessed using various statistical parameters, such as the coefficient of determination (R²). scispace.com

A QSAR study on a series of phenyl piperidine derivatives, including some with a naphthalen-2-yl group, was performed to develop models for antidepressant activity. scispace.com The resulting models were statistically robust and provided a rationale for the structural requirements needed for activity. Such models can offer a blueprint for the future design of novel, more potent agents by predicting the activity of virtual compounds before they are synthesized, thereby saving time and resources. nih.govscispace.com

Computational Chemistry and in Silico Approaches in the Study of 4 Naphthalen 2 Yl Piperidine Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(naphthalen-2-yl)piperidine derivatives, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern ligand binding.

Research on various piperidine (B6355638) derivatives demonstrates that these simulations can reveal crucial binding modes and affinities. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified carbonic anhydrase IX (CAIX) as a potential target. nih.govmdpi.com Docking studies showed that these compounds could achieve favorable binding affinities, with the best-performing derivative, SA7, exhibiting a binding affinity of -8.61 kcal/mol. nih.gov

The interactions predicted by docking are often detailed, highlighting key amino acid residues involved in the binding. For 4-oxypiperidine ethers with a naphthalene (B1677914) fragment, docking studies within the human histamine (B1213489) H3 receptor (hH3R) binding pocket revealed significant interactions. These included π–π stacking between the naphthalene moiety and residues like Phe193 and Tyr189, a salt bridge between the protonated piperidine nitrogen and Asp114, and cation–π interactions with Tyr115 and Phe398. nih.gov Similarly, docking of certain benzamide derivatives containing a piperidine core into the active site of acetylcholinesterase (AChE) showed a significant hydrogen bond between the ligand's carbonyl group and the Tyr121 residue. mui.ac.ir This level of detail is crucial for understanding the structure-activity relationships (SAR) and for rationally designing more potent and selective ligands.

The following table summarizes the binding affinities of selected naphthalene-piperidine derivatives against their respective targets as determined by molecular docking.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| SA7 (A naphthalimide-arylsulfonyl derivative) | Carbonic Anhydrase IX (CAIX) | -8.61 | Arg6, Trp9, Asn66, Gln92, Ala128 |

| SA2 (A naphthalimide-arylsulfonyl derivative) | Carbonic Anhydrase IX (CAIX) | -8.39 | Arg6, Trp9, Val130, Asn66 |

| ADS031 (A 4-oxypiperidine ether) | Histamine H3 Receptor (hH3R) | Not specified | Asp114, Tyr115, Tyr189, Phe193, Phe398 |

| Compound 5d (A benzamide-piperidine derivative) | Acetylcholinesterase (AChE) | -12.74 | Tyr121 |

This table is based on data from multiple sources. nih.govnih.govmui.ac.ir

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the conformational changes of both the ligand and the protein, providing insights into the durability of the predicted binding modes.

In the study of piperazine-linked 1,8-naphthalimide derivatives targeting CAIX, MD simulations were performed on a 100 ns scale for the top-ranked compounds from docking studies. polyu.edu.hk The stability of the protein-ligand complexes was evaluated by calculating the root mean square deviation (RMSD). The results indicated that the complexes achieved substantial stability throughout the simulation, affirming the robustness of the ligand's binding pose. polyu.edu.hk For example, the RMSD values for ligands SA2 and SA7 were found to be 1.82 nm and 1.85 nm, respectively, demonstrating their stable conformation within the binding pocket. polyu.edu.hk

MD simulations have also been crucial in studying the conformational changes of target proteins upon ligand binding. For instance, extended MD simulations on a homology model of the human eukaryotic initiation factor 4A1 (eIF4A1) helped identify novel phenyl-piperazine scaffolds as potential ATP-competitive inhibitors. nih.gov These simulations can reveal how the binding of a ligand influences the protein's domain movements, which is essential for its function. nih.gov The use of MD simulations is particularly important for understanding targets with high flexibility, where static models may be insufficient to predict the true nature of the interaction. nih.gov

Homology Modeling for Prediction of Protein-Ligand Interactions with Uncharacterized Targets

For many potential drug targets, an experimentally determined 3D structure is not available. In such cases, homology modeling provides a powerful tool to generate a structural model of the target protein based on the known structure of a homologous protein (the "template"). This predicted model can then be used for molecular docking and MD simulations to study ligand interactions.

This approach has been successfully applied in the study of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor. nih.gov A homology model of the human P2Y14R was constructed based on the crystal structure of the related P2Y12R. nih.gov This model was then used to predict the binding interactions of naphthalene-based antagonists, including derivatives containing a piperidine moiety. The modeling helped rationalize the structure-activity relationships of various bridged piperidine analogues and showed stable and persistent key interactions for potent compounds. nih.govutmb.edu

Similarly, in the absence of a crystal structure for the human eIF4A1 protein in its active conformation, a homology model was built using the structure of the homologous human DEAD-box protein, eIF4A3. nih.gov This model was instrumental in subsequent virtual screening and MD simulation studies that led to the discovery of new inhibitors. nih.gov The accuracy of a homology model is highly dependent on the sequence identity between the target and template proteins; however, even models based on lower sequence identity can provide valuable insights for initial drug discovery efforts. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules like 4-(naphthalen-2-yl)piperidine and its derivatives. These methods are used to calculate molecular geometries, electronic structures, and reactivity descriptors.

DFT has become a standard tool for investigating the structural and electronic properties of complex molecules. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G** or 6-311++G(d,p), to optimize molecular geometries and predict various properties. nih.govicm.edu.plnih.gov

For piperidine and its derivatives, DFT calculations have been used to predict heats of formation and evaluate thermal stability through the calculation of bond dissociation energies. nih.gov In studies of other naphthalene derivatives, DFT has been employed to calculate a range of quantum parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jeires.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net These calculations help in understanding the intrinsic properties of the molecule that influence its biological activity. mdpi.com

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack.

For various heterocyclic compounds, including those with piperidine rings, MESP analysis helps to identify the most reactive sites. researchgate.net The negative potential regions are often located around electronegative atoms like oxygen and nitrogen, while positive regions are typically found around hydrogen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de It transforms the complex wavefunction into a set of localized orbitals representing core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. dergipark.org.trtandfonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling

In the development of therapeutic agents, the evaluation of pharmacokinetic and toxicological properties is a critical step. Computational, or in silico, methods provide an early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, allowing for the prioritization of candidates with favorable drug-like characteristics and the early deselection of those likely to fail. For derivatives of 4-(naphthalen-2-yl)piperidine, various in silico tools and web servers are employed to predict these properties, guiding the design and synthesis of molecules with improved bioavailability and reduced potential for toxicity.

ADMET studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of potential drugs. chemrevlett.com These computational analyses help to evaluate oral bioavailability, cell permeation, metabolic pathways, and elimination characteristics. chemrevlett.com For instance, studies on various heterocyclic compounds, including those with piperidine moieties, often involve the use of web servers to calculate molecular properties and drug-likeness parameters based on established rules such as Lipinski's, Ghose's, Veber's, and Egan's. chemrevlett.com

Research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives demonstrated the utility of in silico ADMET prediction. researchgate.netnih.gov These studies indicated that the designed compounds were safe and possessed good membrane permeability, suggesting they could be viable candidates for further development. researchgate.netnih.gov Similarly, in silico ADMET profiling of certain phthalazine derivatives revealed a favorable absorption, distribution, metabolism, excretion, and toxicity profile when compared to established drugs like sorafenib.

For newly synthesized molecules like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, virtual ADME studies are conducted to establish a relationship between the compound's biological, electronic, and physicochemical attributes. nih.gov Computational toxicity prediction is also a key component of this profiling. nih.gov In the study of N'- (2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives, the in silico ADMET profile supported optimal oral bioavailability for the compounds. researchgate.net These predictive studies are essential for filtering out compounds with undesirable pharmacokinetic properties early in the drug discovery pipeline, thereby saving significant time and resources.

Table 1: Representative In Silico ADMET Predictions for Piperidine Derivatives

This table is a representative example based on typical parameters evaluated in computational studies. Specific values are illustrative.

| Compound Class | Predicted Property | Typical Predicted Outcome | Reference |

| Piperazine-linked Naphthalimides | Cell Viability | High (82-95% at 1 µg/mL) | researchgate.netnih.gov |

| Piperazine-linked Naphthalimides | Membrane Permeability | Good | researchgate.netnih.gov |

| Phthalazine Derivatives | Overall ADMET Profile | Favorable compared to Sorafenib | |

| Furoic Hydrazone Piperidines | Oral Bioavailability | Optimal | researchgate.net |

| Flavonoids | Synthetic Accessibility | Easy to synthesize (Score ~3) | chemrevlett.com |

Virtual Screening Methodologies for Novel Ligand Identification and Target Prediction

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. semanticscholar.org This methodology accelerates the discovery of novel ligands by prioritizing a smaller, more manageable number of candidates for experimental testing. For scaffolds related to 4-(naphthalen-2-yl)piperidine, virtual screening encompasses both ligand-based and structure-based approaches to identify new derivatives with potential therapeutic activity.

One common strategy involves the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target. In the study of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD), multiple structure-based pharmacophore models were developed and used to screen the ZINC and natural product databases, leading to the identification of 29 potential hits. mdpi.com This multiple-pharmacophore approach is considered more reliable and effective than using a single model. mdpi.com

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a key component of this approach, where candidate ligands are computationally placed into the binding site of the target to predict their binding orientation and affinity. For example, in the search for new vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a docking study was performed to understand the binding modes of novel phthalazine derivatives within the receptor's active site. Similarly, piperazine (B1678402) derivatives were evaluated as potential human acetylcholinesterase (AChE) inhibitors through virtual screening by molecular docking, which helped identify compounds that bind to the peripheral anionic and catalytic sites of the enzyme. nih.gov

The process often begins with the preparation and purification of both the target protein structure, obtained from sources like the Protein Data Bank (PDB), and the ligand library. mdpi.com Various computational tools are used to identify and characterize the binding pockets on the protein's surface. nih.gov Following screening and docking, the most promising compounds are often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex. mdpi.com This comprehensive in silico workflow enables the efficient identification of new piperidine derivatives and prediction of their biological targets, guiding further preclinical research. clinmedkaz.org

Chemoinformatics and Machine Learning Applications for SAR Exploration

Chemoinformatics integrates computational and informational techniques to analyze chemical data, playing a pivotal role in modern drug discovery. nih.govmdpi.com When combined with machine learning, it provides powerful tools for exploring the Structure-Activity Relationships (SAR) of chemical compounds like 4-(naphthalen-2-yl)piperidine derivatives. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity, thereby guiding the optimization of lead compounds to enhance potency and selectivity. nih.gov

Machine learning has become an indispensable tool for mining chemical information from large datasets to design molecules with desired biological properties. nih.gov A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com In a typical chemoinformatics workflow, the first step is feature extraction, where chemical structures are converted into numerical descriptors or "fingerprints" that represent their physicochemical properties or substructural fragments. nih.gov These features are then used to train machine learning models, such as Support Vector Machines (SVM) or artificial neural networks, to predict the biological activity of new, untested compounds. mdpi.com

SAR exploration of piperidine derivatives has revealed key structural requirements for activity against various targets. For instance, in a study of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, SAR studies of a piperidine scaffold were conducted to improve both potency and drug disposition properties. nih.gov In another example, SAR analysis of 4-oxypiperidine ethers as histamine H3 receptor ligands showed that substituting the aromatic ring at position 4 enhanced antagonistic activity. nih.gov The synthesis of derivatives with more rigid and lipophilic biphenyl and naphthalene linkers was guided by these SAR insights. nih.gov

The systematic modification of the 4-(naphthalen-2-yl)piperidine scaffold allows for a detailed exploration of the chemical space. For example, replacing the naphthalene moiety with a benzene (B151609) ring in a series of equilibrative nucleoside transporter (ENT) inhibitors was found to abolish the inhibitory effects on ENT1 and ENT2. polyu.edu.hk However, subsequent modifications to the new benzene ring, such as adding a methyl, ethyl, or oxymethyl group, could restore the inhibitory activity, highlighting the subtle structural changes that govern biological function. polyu.edu.hk These empirical findings provide valuable data for building more accurate machine learning models that can predict the activity of novel derivatives and accelerate the design of more effective therapeutic agents.

Preclinical Development Aspects and Translational Research of 4 Naphthalen 2 Yl Piperidine Derivatives

In Vitro and In Vivo Pharmacokinetic (PK) Assessments

Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). For 4-(naphthalen-2-yl)piperidine derivatives, these assessments are crucial for predicting their behavior in a clinical setting.

Metabolic Stability and Enzyme Interaction Studies

Studies on related structures indicate that piperidine-containing compounds are extensively metabolized, with CYP3A4 often being the major isoform responsible for N-dealkylation. nih.gov Research into various 4-aminopiperidine (B84694) drugs revealed moderate to high clearance in human liver microsomes, with CYP3A4 playing a primary role. nih.gov For some analogs, CYP2D6 also contributes significantly to metabolism. nih.gov Modifications to the piperidine (B6355638) ring, such as replacing it with a homopiperazine (B121016) or other alicyclic amines, have been explored to improve metabolic stability. nih.gov For instance, certain piperidine analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov

The naphthalene (B1677914) group is also a substrate for CYP enzymes. P450 2A13, a respiratory enzyme, and P450 2A6, a hepatic enzyme, are known to oxidize naphthalene. researchgate.net Studies have shown that P450 2A13 oxidizes naphthalene at a much higher rate than P450 2A6 and other isoforms like 1A1, 1A2, 1B1, 2C9, and 3A4. researchgate.net The interaction of naphthalene derivatives with these enzymes can be potent, with some derivatives inducing Type I binding spectra, which is indicative of substrate binding. researchgate.net

| Compound Class | Primary Metabolizing CYP Isoform(s) | Observed Metabolic Profile | Reference |

|---|---|---|---|

| 4-Aminopiperidines | CYP3A4 (major), CYP2D6 (significant for some) | Moderate to high clearance | nih.gov |

| Naphthalene | CYP2A13, CYP2A6 | Oxidized to naphthols at varying rates | researchgate.net |

Membrane Permeability and Cellular Uptake Investigations